molecular formula C13H17N5 B11232786 N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine

N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine

Cat. No.: B11232786
M. Wt: 243.31 g/mol
InChI Key: FYRWFWJUXOSJIJ-UHFFFAOYSA-N
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Description

N-METHYL-1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTAN-1-AMINE is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Properties

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

N-methyl-1-(1-phenyltetrazol-5-yl)cyclopentan-1-amine

InChI

InChI=1S/C13H17N5/c1-14-13(9-5-6-10-13)12-15-16-17-18(12)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3

InChI Key

FYRWFWJUXOSJIJ-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC1)C2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTAN-1-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the click chemistry approach which involves the copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored due to its high efficiency, mild reaction conditions, and the ability to produce high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The use of eco-friendly solvents and reagents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTAN-1-AMINE can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-METHYL-1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTAN-1-AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-METHYL-1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTAN-1-AMINE exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which allows it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: This compound is structurally similar but contains a pyridine ring instead of a tetrazole ring.

    1-Phenyl-1H-tetrazole-5-amine: This compound is similar but lacks the cyclopentane ring and the N-methyl group.

Uniqueness

N-METHYL-1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTAN-1-AMINE is unique due to its specific combination of functional groups and ring structures. This unique structure allows it to interact with a wide range of biological targets and makes it a valuable compound for research and development.

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